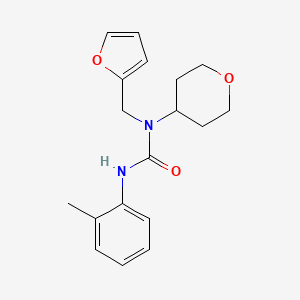

![molecular formula C24H23ClN6O2 B2355191 1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955800-18-7](/img/structure/B2355191.png)

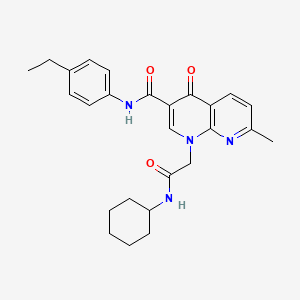

1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Reactions and Pathways

The compound is part of a broader category of molecules that undergo significant chemical reactions and pathways, contributing to various fields like antioxidant capacity assays and metabolism studies. For instance, in antioxidant capacity assays, certain antioxidants can form coupling adducts with related compounds, undergoing oxidative degradation, which is critical for understanding the antioxidant capacity and its application (Ilyasov et al., 2020). Also, the study of metabolic pathways, especially involving Cytochrome P450 enzymes, is crucial for understanding drug-drug interactions and the involvement of specific isoforms in the metabolism of diverse drugs, which can be assisted by compounds like the one (Khojasteh et al., 2011).

Pharmacological and Therapeutic Effects

Compounds within this chemical family, specifically vicinally disubstituted pyridazinones, have shown promising pharmacological and therapeutic effects, such as serving as potent and selective COX-2 inhibitors with applications in treating pain and inflammation associated with arthritis (Asif, 2016).

Drug Metabolism and Pharmacokinetics

Arylpiperazine derivatives, a category to which the compound belongs, are significant in clinical applications for treating various conditions. Understanding their metabolism, especially the N-dealkylation process, and the role of metabolites is vital for their therapeutic efficacy and safety (Caccia, 2007).

Anticancer Research

The search for compounds with high tumor specificity and less keratinocyte toxicity is an ongoing pursuit in anticancer research. Compounds from this chemical family have been explored for their potential in inducing apoptotic cell death in cancer cell lines, which is a significant step in developing effective anticancer drugs with reduced side effects (Sugita et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and other choline esters that function as neurotransmitters .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic neurotransmission pathway . This can have downstream effects on various physiological processes, including muscle function, memory, and cognition .

Pharmacokinetics

The study suggests that the compound has appropriate properties in terms of adme and toxicity, indicating that it could be a potential drug candidate .

Result of Action

The inhibition of AChE and BChE by the compound can lead to enhanced cholinergic transmission . This can potentially have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the physiological state of the individual, and genetic factors.

: source

properties

IUPAC Name |

1-(3-chlorophenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O2/c1-17-21-15-26-31(20-9-5-6-18(25)14-20)23(21)24(33)30(27-17)16-22(32)29-12-10-28(11-13-29)19-7-3-2-4-8-19/h2-9,14-15H,10-13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWOLSNVITVKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)

![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)

![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)

![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)